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Compound of Interest

Compound Name:
1-Bromo-4-(propane-2-

sulfonyl)benzene

Cat. No.: B1286707 Get Quote

An In-depth Technical Guide to the Spectral Data of 1-Bromo-4-(propane-2-sulfonyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
This document serves as a comprehensive technical guide to the spectral characteristics of 1-
Bromo-4-(propane-2-sulfonyl)benzene (CAS No. 70399-02-9). While experimental spectral

data for this specific compound is not widely published, this guide provides a robust set of

predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The predictions are based on established spectroscopic principles and

data from analogous chemical structures. Furthermore, this guide outlines detailed,

standardized experimental protocols for acquiring high-quality spectral data for this and similar

aromatic sulfone compounds. This resource is designed to support the efforts of professionals

in organic synthesis, medicinal chemistry, and drug development by providing a foundational

understanding of the compound's spectral properties.

Compound Identification and Properties
IUPAC Name: 1-bromo-4-(propane-2-sulfonyl)benzene

Synonyms: 1-Bromo-4-(isopropylsulfonyl)benzene
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CAS Number: 70399-02-9[1]

Chemical Formula: C₉H₁₁BrO₂S[1][2]

Molecular Weight: 263.15 g/mol [2]

Chemical Structure:

Predicted Spectral Data
The following sections present the predicted spectral data for 1-Bromo-4-(propane-2-
sulfonyl)benzene, organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Inferred
Assignment

~7.90 d 2H ~8.7
Aromatic-H

(ortho to -SO₂R)

~7.78 d 2H ~8.7
Aromatic-H

(ortho to -Br)

~3.20 sept 1H ~6.9 -CH(CH₃)₂

~1.28 d 6H ~6.9 -CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Inferred Assignment

~141.5 Aromatic C (ipso, attached to -SO₂R)

~132.8 Aromatic CH (ortho to -Br)

~129.2 Aromatic CH (ortho to -SO₂R)

~128.5 Aromatic C (ipso, attached to -Br)

~55.4 -CH(CH₃)₂

~15.1 -CH(CH₃)₂

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups within a molecule.

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2980-2960 Medium Aliphatic C-H Stretch

~1580, ~1475 Medium-Strong Aromatic C=C Stretch

~1325 Strong Asymmetric SO₂ Stretch

~1150 Strong Symmetric SO₂ Stretch

~1060 Strong C-S Stretch

~835 Strong
para-disubstituted C-H Bend

(out-of-plane)

700-550 Medium-Strong C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ratio Relative Intensity Assignment

262/264 High
[M]⁺• (Molecular ion peak with

bromine isotopes)

219/221 Medium [M - C₃H₇]⁺

155/157 High [BrC₆H₄]⁺

76 Medium [C₆H₄]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of 1-Bromo-4-(propane-2-
sulfonyl)benzene.

Methodology:

Sample Preparation: Accurately weigh 5-25 mg of the solid sample and dissolve it in

approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean,

dry vial.

Sample Transfer: Transfer the solution into a 5 mm NMR tube, ensuring the sample height is

adequate for the instrument (typically 4-5 cm).

Instrumentation: Place the NMR tube into the spectrometer's probe.

Data Acquisition:

Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or

higher.

Acquire the ¹³C NMR spectrum on the same instrument. A sufficient number of scans

should be performed to obtain a good signal-to-noise ratio, especially for the less sensitive

¹³C nucleus.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to

assign the signals to the corresponding nuclei in the molecular structure.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 1-Bromo-4-(propane-2-
sulfonyl)benzene.

Methodology:

Sample Preparation (Thin Solid Film Method):

Dissolve a small quantity (a few milligrams) of the solid sample in a few drops of a volatile

organic solvent (e.g., methylene chloride or acetone).[3]

Apply one or two drops of the resulting solution onto the surface of a single salt plate (e.g.,

KBr or NaCl).[3]

Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the

plate.[3]

Data Acquisition:

Record a background spectrum of the clean, empty instrument.

Place the salt plate with the sample film into the spectrometer's sample holder.

Acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Identify the major absorption bands and assign them to the corresponding molecular

vibrations and functional groups.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 1-Bromo-4-
(propane-2-sulfonyl)benzene.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid, this can be done using a direct insertion probe or by first dissolving it in a

suitable solvent for analysis by techniques like GC-MS or LC-MS.

Ionization (Electron Ionization - EI):

Vaporize the sample in the ion source.

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV),

leading to the ejection of an electron and the formation of a radical cation, known as the

molecular ion ([M]⁺•).[4]

Mass Analysis:

Accelerate the newly formed ions into a mass analyzer (e.g., quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

Detection:

A detector records the abundance of ions at each m/z value.

The output is a mass spectrum, which is a plot of relative intensity versus m/z.

Data Interpretation:

Identify the molecular ion peak to confirm the molecular weight. The characteristic isotopic

pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 natural abundance) will result in two peaks

for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.

Analyze the masses of the fragment ions to deduce the structure of different parts of the

molecule.
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Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a synthesized compound.
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Caption: A logical workflow for the synthesis and spectroscopic analysis of a chemical

compound.

Structure-Spectrum Correlation
This diagram illustrates the relationship between the chemical structure of 1-Bromo-4-
(propane-2-sulfonyl)benzene and its key predicted IR absorption regions.
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Key IR Absorption Regions

1-Bromo-4-(propane-2-sulfonyl)benzene

Aromatic C-H Isopropyl C-H Sulfone S=O C-Br

~3100-3000 cm⁻¹ ~2980-2960 cm⁻¹ ~1325 & ~1150 cm⁻¹ ~700-550 cm⁻¹

Click to download full resolution via product page

Caption: Correlation of key functional groups with their predicted IR absorption regions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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